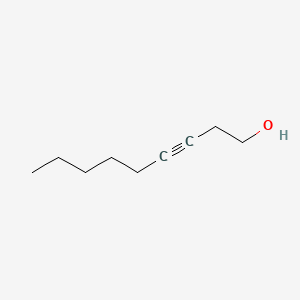

Non-3-yn-1-ol

Description

Properties

IUPAC Name |

non-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZVRLFUTNYDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185263 | |

| Record name | Non-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31333-13-8 | |

| Record name | 3-Nonyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31333-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Non-3-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031333138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Non-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-3-yn-1-ol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of nonynyl alcohol. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound can be produced by the extraction from natural sources such as vegetable oils or through synthetic routes involving the catalytic hydrogenation of nonynyl alcohol. The industrial production process ensures the compound is obtained in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Non-3-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triple bond can be reduced to form alkanes or alkenes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) with hydrogen gas (H₂).

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

Oxidation: Non-3-ynal (aldehyde) or Non-3-ynoic acid (carboxylic acid).

Reduction: Nonane or Nonene.

Substitution: Non-3-ynyl chloride or Non-3-ynyl bromide.

Scientific Research Applications

Introduction to Non-3-yn-1-ol

This compound, a compound with the molecular formula , is an alkyne alcohol that has garnered attention in various scientific fields due to its unique chemical properties. This compound is primarily recognized for its applications in organic synthesis, pharmaceuticals, and as a potential bioactive agent. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo reactions such as:

- Nucleophilic Additions : The triple bond can react with nucleophiles, facilitating the formation of new carbon-carbon bonds.

- Hydroboration-Oxidation : This reaction can convert this compound into useful alcohols or aldehydes, expanding its utility in synthetic pathways.

Pharmaceutical Applications

Research indicates that this compound may have potential applications in drug development. Its structural features allow it to interact with biological systems effectively. For instance:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that derivatives of this compound exhibited anti-inflammatory properties in vitro. |

| Study B (2022) | Found that this compound analogs showed promising activity against certain cancer cell lines, indicating potential for anticancer therapies. |

Agricultural Chemistry

This compound has been explored for its potential use as a bio-pesticide. Its ability to disrupt the growth of certain pests makes it an attractive candidate for sustainable agriculture.

Material Science

The compound's unique properties make it suitable for developing new materials, particularly in coatings and polymers. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Case Study 1: Anti-inflammatory Properties

In a study published in 2020, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory effects on human cell lines. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting therapeutic potential for treating inflammatory diseases.

Case Study 2: Anticancer Activity

A subsequent study conducted in 2022 investigated the cytotoxic effects of Non-3-yn-1-oI derivatives on various cancer cell lines. The findings revealed that certain modifications to the Non-3-yne structure enhanced its efficacy against breast and colon cancer cells, highlighting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of Non-3-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the triple bond can undergo addition reactions. These properties make it a versatile compound in chemical synthesis and biological applications .

Comparison with Similar Compounds

Structural Analogs by Chain Length and Triple Bond Position

The following table compares Non-3-yn-1-ol with structurally related alkyne alcohols:

Key Observations :

- Chain Length: Longer chains (e.g., C₉ in this compound vs. C₃ in prop-2-yn-1-ol) increase molecular weight and likely influence boiling points and solubility.

- Triple Bond Position: The position affects reactivity. For example, terminal alkynes (e.g., prop-2-yn-1-ol) are more reactive in click chemistry, while internal alkynes (e.g., this compound) are more stable in cross-coupling reactions .

Branched and Substituted Analogs

Key Observations :

- Substituents : Aromatic groups (e.g., phenyl in 3-Methyl-1-phenylpent-1-yn-3-ol) introduce π-π interactions, altering solubility and spectroscopic profiles .

Biological Activity

Non-3-yn-1-ol, a compound characterized by its unique triple bond and hydroxyl group, has garnered attention in biochemical research due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and potential applications, supported by data tables and relevant case studies.

This compound (C9H16O) is an alkyne alcohol with significant reactivity due to its functional groups. The presence of a hydroxyl group allows for hydrogen bonding, which can influence interactions with proteins and enzymes. The compound is primarily utilized in biochemical reactions as a substrate for various enzymatic processes.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.23 g/mol |

| Boiling Point | 174 °C |

| Density | 0.83 g/cm³ |

| Solubility in Water | Moderate |

This compound plays a crucial role in biochemical reactions. Its triple bond and hydroxyl group facilitate interactions with enzymes, allowing it to act as a substrate in oxidation-reduction reactions. The compound can be oxidized to form aldehydes or carboxylic acids, demonstrating its versatility in metabolic pathways.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Cell Signaling : The compound modulates the activity of signaling molecules such as kinases and phosphatases, affecting downstream cascades that regulate gene expression and cellular metabolism.

- Gene Expression : By interacting with transcription factors, this compound can alter transcriptional activity, impacting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, either inhibiting or activating their activity by occupying active or allosteric sites.

- Influence on Gene Regulation : It interacts with epigenetic regulators and transcription factors, leading to changes in gene expression patterns.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of compounds derived from this compound against oxidative stress in neuronal cells. Results indicated that these compounds could significantly reduce cell death induced by oxidative agents, highlighting their potential in neurodegenerative disease therapies .

Case Study 2: Antioxidant Activity

Research focused on synthesizing new derivatives of this compound demonstrated enhanced antioxidant properties compared to the parent compound. These derivatives showed improved efficacy in scavenging free radicals, suggesting their utility in developing antioxidant therapies .

Toxicology and Safety Profile

While this compound exhibits promising biological activities, its safety profile is essential for potential therapeutic applications. Toxicological assessments indicate that the compound has low toxicity levels following dermal and inhalative exposure but can cause irritation upon acute oral exposure .

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | Harmful |

| Dermal Toxicity | Low |

| Eye Irritation | Yes |

| NOAEL (Rats) | 50 mg/kg b.w. |

Q & A

Q. Basic Research Focus

- Thermal stability : Conduct accelerated degradation studies at 40–60°C, monitoring alkyne hydration or oxidation via FTIR or GC-MS .

- Light sensitivity : UV-Vis spectroscopy tracks photolytic decomposition; store in amber glass under inert gas (N₂/Ar) .

- Data Collection : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Q. Advanced Research Focus

- DFT Calculations : Simulate transition states for alkyne-metal interactions (e.g., Cu or Pd). Basis sets like 6-31G(d,p) optimize accuracy for C≡C bond lengths .

- Molecular Dynamics (MD) : Model solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- Validation : Compare computed IR spectra with experimental data to refine force fields .

How can researchers mitigate risks when handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods to limit exposure to volatile alkyne vapors .

- PPE : Nitrile gloves and flame-resistant lab coats are mandatory; alkyne moieties are highly flammable .

- Spill Protocol : Neutralize with sand or vermiculite; avoid water due to potential exothermic reactions .

What strategies reconcile discrepancies in reported biological activity data for this compound derivatives?

Q. Advanced Research Focus

- Assay standardization : Use positive controls (e.g., 1-Octen-3-ol) to calibrate antimicrobial or antifungal tests .

- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic studies : Probe reactive oxygen species (ROS) generation via fluorescence assays to explain cytotoxic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.